molecular formula C15H13N3O2 B14727462 5-Benzyl-5-pyridin-3-ylimidazolidine-2,4-dione CAS No. 5343-62-4

5-Benzyl-5-pyridin-3-ylimidazolidine-2,4-dione

Cat. No.: B14727462
CAS No.: 5343-62-4
M. Wt: 267.28 g/mol
InChI Key: PCPFITWOBPHEGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Benzyl-5-pyridin-3-ylimidazolidine-2,4-dione is a heterocyclic compound that features both imidazolidine and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-5-pyridin-3-ylimidazolidine-2,4-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzylamine with pyridine-3-carboxylic acid, followed by cyclization with phosgene or a similar reagent to form the imidazolidine ring . The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-5-pyridin-3-ylimidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyridine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitutions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

5-Benzyl-5-pyridin-3-ylimidazolidine-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Benzyl-5-pyridin-3-ylimidazolidine-2,4-dione involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The exact pathways depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Similar Compounds

    Imidazolidine-2,4-dione: A simpler analog without the benzyl and pyridine substituents.

    Pyridin-3-ylimidazolidine-2,4-dione: Lacks the benzyl group but retains the pyridine ring.

    Benzylimidazolidine-2,4-dione: Contains the benzyl group but not the pyridine ring.

Uniqueness

5-Benzyl-5-pyridin-3-ylimidazolidine-2,4-dione is unique due to the presence of both benzyl and pyridine substituents, which confer distinct electronic and steric properties. These features can enhance its binding affinity to biological targets and its reactivity in chemical transformations .

Properties

CAS No.

5343-62-4

Molecular Formula

C15H13N3O2

Molecular Weight

267.28 g/mol

IUPAC Name

5-benzyl-5-pyridin-3-ylimidazolidine-2,4-dione

InChI

InChI=1S/C15H13N3O2/c19-13-15(18-14(20)17-13,12-7-4-8-16-10-12)9-11-5-2-1-3-6-11/h1-8,10H,9H2,(H2,17,18,19,20)

InChI Key

PCPFITWOBPHEGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2(C(=O)NC(=O)N2)C3=CN=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.